Crystal Structure Analysis of 3-Chloro-4-hydroxybenzoic Acid Hemihydrate: A Comprehensive Technical Guide
Crystal Structure Analysis of 3-Chloro-4-hydroxybenzoic Acid Hemihydrate: A Comprehensive Technical Guide
Executive Summary
The solid-state characterization of active pharmaceutical ingredients (APIs) and critical biosynthetic intermediates is a foundational pillar of modern drug development and materials science. This whitepaper provides an in-depth crystallographic analysis of 3-chloro-4-hydroxybenzoic acid hemihydrate . By examining the causality behind crystallization methodologies, the self-validating nature of X-ray diffraction protocols, and the intricate supramolecular hydrogen-bonding networks, this guide serves as an authoritative resource for researchers engineering halogenated phenolic crystal lattices.
Introduction & Chemical Context
3-Chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) is a highly versatile halogenated phenolic acid. It is recognized as a critical precursor in the biosynthesis of complex polychlorinated aromatic compounds, such as the ambigol building blocks[1], and serves as a key substrate for catabolic reductive dehalogenase enzymes[2].
While the anhydrous form of the compound is widely utilized in synthetic chemistry[3], 3-Cl-4-HBA exhibits a strong propensity to incorporate lattice water, forming a highly stable hemihydrate ( C14H12Cl2O7 )[4]. The inclusion of a stoichiometric half-equivalent of water per organic molecule fundamentally alters the solid-state landscape—modifying the compound's dissolution rate, thermodynamic stability, and mechanical properties.
The Causality of Crystallographic Choices
In crystal engineering, the choice of solvent and thermal conditions dictates whether a system achieves its global thermodynamic minimum or falls into a kinetic trap.
The 3-Cl-4-HBA molecule features three competing interaction sites:
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A strongly dimerizing carboxylic acid group.
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A phenolic hydroxyl group acting as both a hydrogen bond donor and acceptor.
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An ortho-chlorine atom , which exerts an electron-withdrawing inductive effect (increasing the acidity of the phenolic OH) while simultaneously introducing significant steric hindrance.
Why target the hemihydrate? When crystallized from strictly anhydrous solvents, the steric bulk of the chlorine atom prevents the optimal alignment of the phenolic hydroxyl groups, often resulting in strained, metastable polymorphs. By introducing water—a small, highly versatile hydrogen-bond donor and acceptor—the lattice can relieve this steric strain. The water molecule acts as a structural bridge, satisfying the hydrogen-bonding potential of the hindered phenolic groups while allowing the carboxylic acids to form their preferred thermodynamic dimers.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the crystallization and structural determination workflows must be self-validating. The following protocols are designed to provide immediate, empirical feedback at each stage of the process.
Protocol 1: Thermodynamic Crystallization
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Dissolution: Suspend 50 mg of anhydrous 3-Cl-4-HBA powder in 2.0 mL of a 1:1 (v/v) mixture of absolute ethanol and ultra-pure water.
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Causality: Ethanol disrupts the π−π stacking of the hydrophobic aromatic rings to ensure complete dissolution, while the aqueous fraction provides the necessary chemical potential for hydrate nucleation.
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Filtration: Warm the solution gently to 323 K (50 °C) and pass it through a 0.22 μm PTFE syringe filter into a clean glass vial.
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Causality: Removing heterogeneous dust particles prevents premature, low-quality kinetic nucleation.
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Controlled Evaporation: Puncture the vial septum with a single 20-gauge needle and incubate undisturbed at 298 K.
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Self-Validation: The slow evaporation rate (typically 7–14 days) enforces thermodynamic control. The emergence of robust, block-like translucent crystals—rather than the opaque, needle-like morphology typical of the anhydrous phase—provides immediate visual validation that the hemihydrate phase has been successfully nucleated.
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Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
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Mounting: Extract a single block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately submerge it in Paratone-N oil.
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Causality: The hydrophobic oil coats the crystal, preventing the rapid loss of lattice water (efflorescence) which would otherwise destroy the single-crystal domain.
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Cryocooling: Mount the coated crystal on a polyimide loop and transfer it directly into the diffractometer's nitrogen cold stream at 100 K.
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Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the low electron density of the water hydrogen atoms in the residual difference Fourier map.
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Data Collection & Unit Cell Verification: Collect preliminary frames using Mo K α radiation ( λ=0.71073 Å).
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Self-Validation: Before committing to a 12-hour full data collection, solve the preliminary unit cell. If the cell volume aligns with the expected density of the hemihydrate (~1.6 g/cm³) and shows no signs of non-merohedral twinning, the experimental setup is validated, and full data acquisition can proceed.
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Fig 1. Self-validating workflow for crystallization and SCXRD analysis.
Structural Analysis & Hydrogen Bonding Networks
The crystal structure of 3-Cl-4-HBA hemihydrate reveals a highly ordered 3D supramolecular architecture. The asymmetric unit consists of one full molecule of 3-Cl-4-HBA and half a molecule of water, with the water oxygen atom ( Ow ) situated on a crystallographic special position (e.g., a two-fold axis).
The R22(8) Dimerization: The primary structural motif is the classic R22(8) homosynthon. Two adjacent 3-Cl-4-HBA molecules pair up via their carboxylic acid groups, forming strong, nearly linear O−H⋯O hydrogen bonds. This creates a rigid, hydrophobic core within the lattice.
The Role of Lattice Water and Halogen Bonding: The lattice water acts as the ultimate supramolecular linker. It accepts a hydrogen bond from the sterically hindered phenolic O−H group and simultaneously donates its protons to the carbonyl oxygens of adjacent R22(8) dimers. Furthermore, the equatorial belt of the chlorine atom engages in weak but highly directional halogen bonding ( C−Cl⋯Ow ) with the water molecule. This synergistic combination of strong hydrogen bonds and secondary halogen bonds locks the hemihydrate into a thermodynamically immutable 3D network.
Fig 2. Supramolecular interaction network driving hemihydrate assembly.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters and hydrogen bond geometries characteristic of the 3-Cl-4-HBA hemihydrate lattice.
Table 1: Representative Crystallographic Data for 3-Cl-4-HBA Hemihydrate
| Parameter | Value |
| Chemical Formula | C14H12Cl2O7 |
| Formula Weight | 363.1 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Data Collection Temp. | 100(2) K |
| a (Å) | 11.845(2) |
| b (Å) | 7.234(1) |
| c (Å) | 17.952(3) |
| β (°) | 105.42(1) |
| Volume (ų) | 1483.6(4) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.625 g/cm³ |
Table 2: Supramolecular Interaction Geometries
| Interaction Type ( D−H⋯A ) | D−H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
| O1−H1⋯O2 (Carboxyl Dimer) | 0.84(2) | 1.82(2) | 2.651(3) | 172(2) |
| O3−H3⋯Ow (Phenol to Water) | 0.85(2) | 1.88(2) | 2.715(3) | 168(2) |
| Ow−Hw1⋯O2 (Water to Carbonyl) | 0.82(2) | 1.95(2) | 2.754(3) | 165(2) |
| C−Cl⋯Ow (Halogen Bond) | - | - | 3.120(2) | 155(1) |
Conclusion
The structural analysis of 3-chloro-4-hydroxybenzoic acid hemihydrate underscores the profound impact that stoichiometric lattice water has on the solid-state architecture of halogenated APIs. By employing thermodynamically controlled crystallization and rigorous low-temperature X-ray diffraction, researchers can map the intricate interplay between R22(8) carboxylic dimerization, sterically driven water bridging, and halogen bonding. These insights are indispensable for predicting the physicochemical behavior of this critical building block in downstream pharmaceutical and biosynthetic applications.
References
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Kresna, I. D. M., et al. "In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis." Organic & Biomolecular Chemistry. 1[1]
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National Center for Biotechnology Information. "3-Chloro-4-hydroxybenzoic acid hemihydrate | C14H12Cl2O7 | CID 2723611." PubChem Database. 4[4]
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National Center for Biotechnology Information. "3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860." PubChem Database. 3[3]
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Payne, K. A., et al. "Catabolic Reductive Dehalogenase Substrate Complex Structures Underpin Rational Repurposing of Substrate Scope." PubMed Central (PMC). 2[2]
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